molecular formula C21H22FN3O3 B12506235 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12506235
M. Wt: 383.4 g/mol
InChI Key: XOSDWADZUFFZTE-UHFFFAOYSA-N
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Description

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazinone core. One common method involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine moiety contributes to its overall stability and solubility. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3-one lies in its benzoxazinone core, which imparts distinct chemical and biological properties. This core structure allows for versatile modifications, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H22FN3O3/c1-15-6-7-18-19(12-15)28-14-21(27)25(18)13-20(26)24-10-8-23(9-11-24)17-5-3-2-4-16(17)22/h2-7,12H,8-11,13-14H2,1H3

InChI Key

XOSDWADZUFFZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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